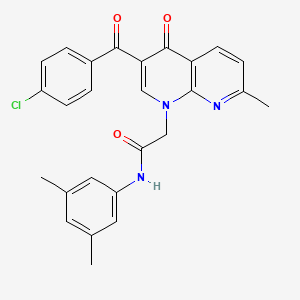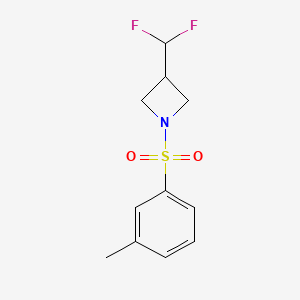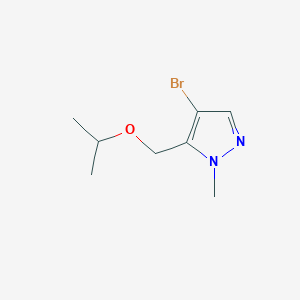
(4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-Iodo-3,5-dimethyl-1H-pyrazol-1-yl)acetic acid is a chemical compound with the molecular formula C7H9IN2O2 and a molecular weight of 280.06 g/mol . This compound is characterized by the presence of an iodine atom, two methyl groups, and a pyrazole ring attached to an acetic acid moiety. It is primarily used in research settings, particularly in the fields of proteomics and biochemical studies .
作用机制
Target of Action
Similar compounds, such as imidazole and pyrazole derivatives, have been reported to exhibit a broad range of biological activities . These activities suggest that these compounds may interact with a variety of biological targets, including enzymes, receptors, and other proteins.
Mode of Action
It is known that similar compounds can interact with their targets in various ways, such as by inhibiting enzyme activity, modulating receptor function, or interfering with cellular processes .
Biochemical Pathways
Related compounds have been shown to influence a variety of biochemical pathways, including those involved in inflammation, cancer, and infectious diseases .
Pharmacokinetics
It is known that the polar nature of the imidazole ring, a similar compound, should improve the pharmacokinetic parameters of the imidazole-containing compounds .
Result of Action
Related compounds have been shown to exhibit a variety of biological effects, including anti-inflammatory, antitumor, and antimicrobial activities .
Action Environment
Factors such as ph, temperature, and the presence of other substances can potentially affect the activity and stability of similar compounds .
准备方法
The synthesis of (4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)acetic acid typically involves the iodination of a pyrazole derivative. One common method includes the reaction of 3,5-dimethylpyrazole with iodine in the presence of a suitable oxidizing agent to introduce the iodine atom at the 4-position of the pyrazole ring . The resulting 4-iodo-3,5-dimethylpyrazole is then reacted with chloroacetic acid under basic conditions to yield this compound .
化学反应分析
(4-Iodo-3,5-dimethyl-1H-pyrazol-1-yl)acetic acid can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although detailed studies on these reactions are limited.
Coupling Reactions: The pyrazole ring can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide would yield an azido derivative, while coupling reactions could produce biaryl compounds.
科学研究应用
(4-Iodo-3,5-dimethyl-1H-pyrazol-1-yl)acetic acid has several applications in scientific research:
Proteomics: It is used as a biochemical tool in proteomics research to study protein interactions and functions.
Medicinal Chemistry: The compound serves as an intermediate in the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Biological Studies: Researchers use this compound to investigate the biological activity of pyrazole derivatives, including their antimicrobial and anticancer properties.
Industrial Chemistry: Although not widely used in industry, it can be employed in the development of new materials and catalysts.
相似化合物的比较
Similar compounds to (4-iodo-3,5-dimethyl-1H-pyrazol-1-yl)acetic acid include other pyrazole derivatives, such as:
4-Iodopyrazole: Lacks the acetic acid moiety but shares the iodine-substituted pyrazole core.
3,5-Dimethylpyrazole: Similar structure without the iodine atom and acetic acid group.
1-Benzyl-4-iodo-1H-pyrazole: Contains a benzyl group instead of the acetic acid moiety.
The uniqueness of this compound lies in its combination of the iodine-substituted pyrazole ring with an acetic acid group, which imparts distinct chemical and biological properties .
属性
IUPAC Name |
2-(4-iodo-3,5-dimethylpyrazol-1-yl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9IN2O2/c1-4-7(8)5(2)10(9-4)3-6(11)12/h3H2,1-2H3,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QISLFXBZKHNZBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC(=O)O)C)I |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9IN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![3-[5-(3-chlorophenyl)furan-2-yl]-2-cyano-N-(quinolin-5-yl)prop-2-enamide](/img/structure/B2899647.png)
![tert-Butyl 4-[3-(methoxycarbonyl)pyridin-2-yl]piperazine-1-carboxylate](/img/structure/B2899649.png)
![N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-2-phenylbutanamide](/img/structure/B2899651.png)
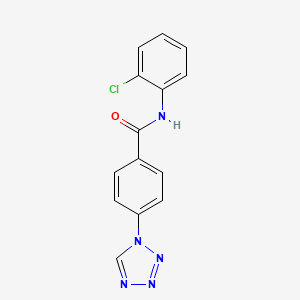
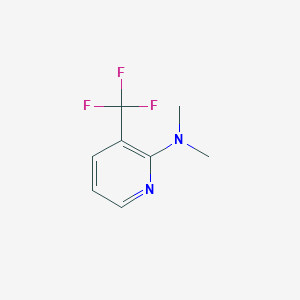
![3-[1-(1H-indole-6-carbonyl)piperidin-4-yl]imidazolidine-2,4-dione](/img/structure/B2899658.png)
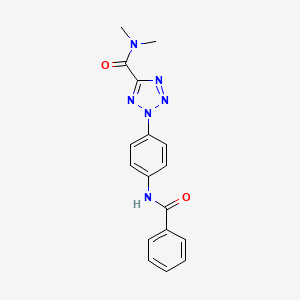
![N-(2,4-difluorophenyl)-2-[1-(2-methylphenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2899660.png)

![5-chloro-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]thiophene-2-carboxamide](/img/structure/B2899664.png)
